Biotin-SNAP
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Overview
Description
The compound Biotin-SNAP is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzylamino group, and a thieno[3,4-d]imidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-SNAP involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the purine base, and the incorporation of the benzylamino group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like chromatography could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Biotin-SNAP: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
Biotin-SNAP: has diverse applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules can be explored for understanding cellular processes and developing biochemical assays.
Medicine: The compound’s bioactivity could be investigated for therapeutic applications, such as drug development for targeting specific diseases.
Industry: Its properties might be harnessed for industrial applications, including the development of new materials or catalysts.
Mechanism of Action
The mechanism by which Biotin-SNAP exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-d]imidazole derivatives, purine-based molecules, and benzylamino-containing compounds. Examples might include:
Thieno[3,4-d]imidazole derivatives: Compounds with similar core structures but different substituents.
Purine-based molecules: Analogues with variations in the purine base or attached groups.
Benzylamino-containing compounds: Molecules with benzylamino groups attached to different cores.
Uniqueness
The uniqueness of Biotin-SNAP lies in its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N9O4S/c30-28-37-26-25(33-17-34-26)27(38-28)42-15-19-11-9-18(10-12-19)14-32-23(40)7-2-1-5-13-31-22(39)8-4-3-6-21-24-20(16-43-21)35-29(41)36-24/h9-12,17,20-21,24H,1-8,13-16H2,(H,31,39)(H,32,40)(H2,35,36,41)(H3,30,33,34,37,38)/t20-,21-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDWLJFCBSLAZ-HFMPRLQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC(=NC5=C4NC=N5)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC(=NC5=C4NC=N5)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N9O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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